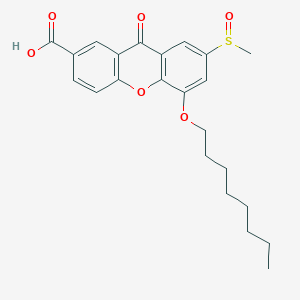
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core, an octyloxy group, and a methanesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using octanol and a suitable leaving group, such as a halide.
Addition of the Methanesulfinyl Group: The methanesulfinyl group can be added through a sulfoxidation reaction, where a thiol precursor is oxidized using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various alkoxy-substituted xanthene derivatives
Aplicaciones Científicas De Investigación
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Methanesulfinyl)-5-(hexyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(decyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(butyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
Comparison
Compared to its similar compounds, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific octyloxy group, which may influence its solubility, reactivity, and biological activity. The length and structure of the alkoxy group can significantly impact the compound’s properties and applications.
Propiedades
Número CAS |
57011-68-4 |
|---|---|
Fórmula molecular |
C23H26O6S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
7-methylsulfinyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O6S/c1-3-4-5-6-7-8-11-28-20-14-16(30(2)27)13-18-21(24)17-12-15(23(25)26)9-10-19(17)29-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
Clave InChI |
NIYVTGSEIQCEHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


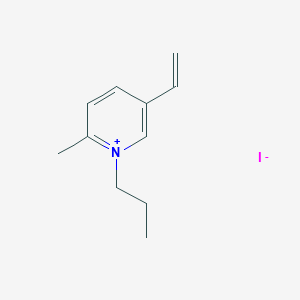
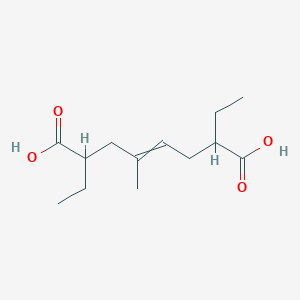
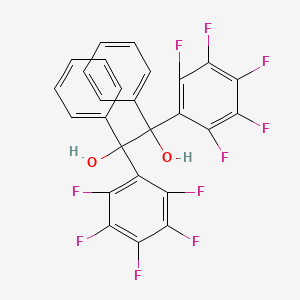
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
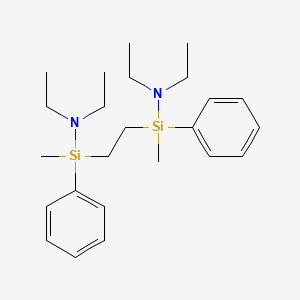
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
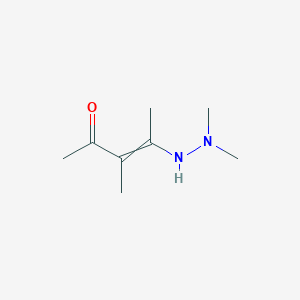
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)



![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
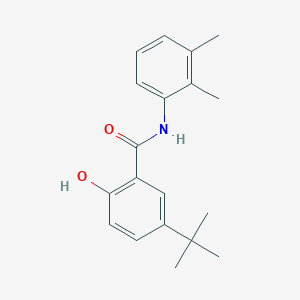
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
